molecular formula C11H12OS B8700702 2-(Methylthiomethyl)-3-phenylpropenal

2-(Methylthiomethyl)-3-phenylpropenal

Cat. No.: B8700702
M. Wt: 192.28 g/mol
InChI Key: QJDHQEQDIWDMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthiomethyl)-3-phenylpropenal is an organic compound with the molecular formula C11H12OS. It is characterized by the presence of a methylthiomethyl group attached to a phenylpropenal structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through several methods. One common approach involves the reaction of benzaldehyde with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product .

Another method involves the use of dimethyl sulfoxide (DMSO) as a solvent and methylthiomethyl source. This method is advantageous due to its catalyst-free nature and broad substrate scope .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthiomethyl)-3-phenylpropenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthiomethyl)-3-phenylpropenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthiomethyl)-3-phenylpropenal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzaldehyde: Similar structure but lacks the propenal group.

    3-Phenyl-2-propenal: Similar structure but lacks the methylthiomethyl group.

Uniqueness

2-(Methylthiomethyl)-3-phenylpropenal is unique due to the presence of both the methylthiomethyl and phenylpropenal groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-3-phenylprop-2-enal

InChI

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

QJDHQEQDIWDMOT-UHFFFAOYSA-N

SMILES

CSCC(=CC1=CC=CC=C1)C=O

Canonical SMILES

CSCC(=CC1=CC=CC=C1)C=O

density

1.080-1.085

physical_description

viscous yellow liquid

solubility

insoluble in water;  miscible in fats

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml three necked reaction flask equipped with stirrer, thermometer and addition funnel is charged a solution of 0.5 grams of potassium hydroxide in 10 ml methanol. Benzaldehyde (10.0 grams) is added as the mixture is cooled to 5°-10° C. Methional (10.0 grams) is then added dropwise while maintaining the reaction temperature at 5°-10° C. The mixture is then allowed to warm to room temperature and stirred for a period of 1 hour. Most of the solvent is evaporated at reduced pressure and the mixture is partitioned between water and ether. The organic layer is washed several times with water and once with saturated brine. The solvent is evaporated leaving a yellow oil which is distilled to give 6.1 grams product, boiling point 104°-111° C. (0.4 mm Hg).
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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